molecular formula C13H19N3O2 B4028916 N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE

N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE

Cat. No.: B4028916
M. Wt: 249.31 g/mol
InChI Key: SVSPNORVOLBYHJ-UHFFFAOYSA-N
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Description

N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their versatile applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with isopropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions through its amide and pyridine nitrogen atoms. This coordination can stabilize reactive species and facilitate catalytic processes. The compound can also interact with biological targets, such as metalloenzymes, by mimicking their active sites .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS(2-PYRIDYL)PYRIDINE-2,6-DICARBOXAMIDE
  • N,N’-BIS(2-PYRIDYL)ETHYLPYRIDINE-2,6-DICARBOXAMIDE
  • 2,6-BIS(PYRAZINE-2-CARBOXAMIDO)PYRIDINE

Uniqueness

N2,N6-BIS(PROPAN-2-YL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its specific isopropyl substituents, which can influence its steric and electronic properties. These properties can affect its coordination behavior and reactivity, making it distinct from other pyridine-2,6-dicarboxamide derivatives .

Properties

IUPAC Name

2-N,6-N-di(propan-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-8(2)14-12(17)10-6-5-7-11(16-10)13(18)15-9(3)4/h5-9H,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSPNORVOLBYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC(=CC=C1)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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